[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437597
InChI: InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol

CAS No.:

VCID: VC20437597

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol -

Description

The compound “[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol” is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The specific structure of this compound features a pyrazole ring substituted with a 4-tert-butylphenyl group at position 5 and a hydroxymethyl group at position 3.

Structural Characteristics

The molecular formula of “[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol” is C14H18N2OC_{14}H_{18}N_2O. Its structure includes:

  • A pyrazole core (C3H3N2C_3H_3N_2) that provides aromatic stability.

  • A tert-butylphenyl group (C10H13C_{10}H_{13}) attached at the 5th position, contributing to steric bulk and hydrophobicity.

  • A hydroxymethyl group (CH2OH-CH_2OH) at the 3rd position, offering potential for hydrogen bonding and increased solubility.

This combination of structural features makes it a promising candidate for further exploration in pharmaceutical and material sciences.

Synthesis

The synthesis of “[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol” typically involves:

  • Starting Materials:

    • Pyrazole or its derivatives.

    • 4-tert-butylbenzaldehyde as the precursor for the phenyl group.

    • Reducing agents such as sodium borohydride or catalytic hydrogenation for introducing the hydroxymethyl group.

  • Reaction Steps:

    • Condensation of pyrazole with 4-tert-butylbenzaldehyde to form an intermediate.

    • Reduction of the intermediate aldehyde to yield the hydroxymethyl derivative.

  • Optimization:

    • Reaction conditions such as temperature, solvent choice (e.g., ethanol or THF), and catalyst selection are optimized to maximize yield and purity.

Analytical Characterization

The compound can be characterized using several spectroscopic and analytical techniques:

TechniqueData/Observations
IR SpectroscopyPresence of O-H stretch (~3300 cm1^{-1}), C-H stretches (~2900 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}).
NMR Spectroscopy1H^1H-NMR shows signals for tert-butyl protons, aromatic protons, and hydroxymethyl protons.
Mass SpectrometryConfirms molecular weight and fragmentation pattern consistent with C14H18N2OC_{14}H_{18}N_2O.

Potential Applications

  • Pharmaceuticals:

    • Pyrazole derivatives are known for their bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties.

    • The hydroxymethyl group may enhance water solubility, facilitating drug formulation.

  • Material Science:

    • The tert-butyl group provides steric hindrance, which could make this compound useful in designing stable organic materials.

  • Catalysis:

    • The presence of both aromatic and polar functional groups suggests potential as a ligand in coordination chemistry.

Product Name [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanol
Standard InChI InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16)
Standard InChIKey IFSKVUIDNLYQKR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CO
PubChem Compound 65709969
Last Modified Aug 15 2024

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